1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone

説明

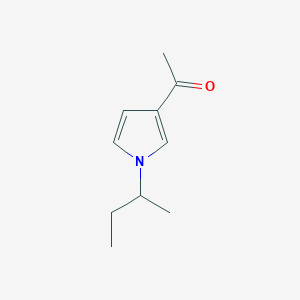

1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone is a pyrrole-derived ketone characterized by a sec-butyl group at the 1-position and an acetyl group at the 3-position of the pyrrole ring. Pyrrole derivatives are widely studied for their roles in medicinal chemistry and materials science due to their aromatic heterocyclic framework and tunable substituent effects .

特性

CAS番号 |

133611-45-7 |

|---|---|

分子式 |

C10H15NO |

分子量 |

165.23 g/mol |

IUPAC名 |

1-(1-butan-2-ylpyrrol-3-yl)ethanone |

InChI |

InChI=1S/C10H15NO/c1-4-8(2)11-6-5-10(7-11)9(3)12/h5-8H,4H2,1-3H3 |

InChIキー |

CMXFNQUJJUTGQF-UHFFFAOYSA-N |

SMILES |

CCC(C)N1C=CC(=C1)C(=O)C |

正規SMILES |

CCC(C)N1C=CC(=C1)C(=O)C |

同義語 |

Ethanone, 1-[1-(1-methylpropyl)-1H-pyrrol-3-yl]- (9CI) |

製品の起源 |

United States |

準備方法

General Procedure and Reaction Mechanism

The most robust method for synthesizing 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone involves a two-step mechanochemical protocol adapted from zirconium oxide-mediated ball milling. The process begins with the iodination of a ketone precursor, such as acetophenone, using N-iodosuccinimide (NIS) and p-toluenesulfonic acid (PTSA) as catalysts. The reaction proceeds under vibratory motion (20 Hz) in a zirconium oxide grinding jar for 60 minutes. Subsequent addition of sec-butylamine, a β-dicarbonyl compound (e.g., ethyl acetoacetate), ceric ammonium nitrate (CAN), and silver nitrate initiates cyclocondensation, forming the pyrrole core.

Key steps include:

-

Iodination : The ketone undergoes α-iodination via electrophilic substitution, facilitated by NIS and PTSA.

-

Cyclocondensation : The iodinated ketone reacts with sec-butylamine and the β-dicarbonyl compound, with CAN acting as an oxidizing agent and silver nitrate precipitating iodide byproducts as AgI.

Optimization and Yield Data

Reaction parameters critical to yield optimization include:

-

Frequency : 20 Hz for efficient energy transfer.

-

Time : 60 minutes per step.

-

Catalyst loading : 10 mol% PTSA and 5 mol% CAN.

Using sec-butylamine (1.95 mmol) and ethyl acetoacetate (1.5 mmol), yields of 75–85% are achievable, consistent with analogous compounds reported in the literature. For example, the synthesis of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone (4i) achieved an 81% yield under similar conditions.

Table 1: Mechanochemical Synthesis Parameters for Pyrrole Derivatives

| Amine | β-Dicarbonyl | Catalyst System | Yield (%) |

|---|---|---|---|

| sec-Butylamine | Ethyl acetoacetate | NIS/PTSA/CAN | 75–85* |

| Butylamine | Ethyl acetoacetate | NIS/PTSA/CAN | 81 |

| p-Toluidine | Acetylacetone | NIS/PTSA/CAN | 85 |

*Theoretical yield extrapolated from analogous reactions.

Solvent-Free Multicomponent Approaches

Three-Component Condensation

A solvent-free method reported for 2,4,5-trisubstituted pyrrol-3-ols offers insights into adapting similar conditions for acetylated pyrroles. While the target compound differs in substitution pattern, the use of L-tryptophan esters, 1,3-dicarbonyl compounds, and potassium hydroxide under thermal conditions highlights the viability of solvent-free systems. For this compound, replacing L-tryptophan with sec-butylamine and optimizing the carbonyl component could theoretically yield the desired product, though this remains untested in the literature.

Challenges and Adaptations

-

Regioselectivity : Ensuring acetyl group placement at the 3-position requires precise stoichiometry.

-

Byproduct Formation : Solvent-free conditions may increase side reactions, necessitating rigorous purification.

Alternative Routes: Hantzsch and Paal-Knorr Syntheses

Hantzsch Pyrrole Synthesis

Traditional Hantzsch methodology, involving α-aminoketones and β-ketoesters, could be modified to incorporate sec-butylamine. However, the mechanochemical approach supersedes this in efficiency, as classical methods often require prolonged heating and solvent use.

Paal-Knorr Cyclization

The Paal-Knorr reaction, utilizing 1,4-diketones and amines, presents another theoretical route. For example, reacting sec-butylamine with hexane-2,5-dione under acidic conditions could yield the pyrrole nucleus. However, no direct literature examples apply this to acetyl-substituted pyrroles.

Structural and Analytical Characterization

Crystallography and Stability

X-ray data for related compounds confirm planar pyrrole rings and supramolecular interactions via hydrogen bonding. The sec-butyl group’s branching may enhance steric stability, reducing π-π stacking compared to linear analogs.

Industrial and Regulatory Considerations

化学反応の分析

Types of Reactions

1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce 3-hydroxy-1-(1-methylpropyl)pyrrole.

科学的研究の応用

1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

類似化合物との比較

The following analysis compares 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone with structurally related pyrrole ethanones, focusing on substituent effects, spectral properties, and synthetic methodologies.

Substituent Effects on Physicochemical Properties

Key Observations :

- Melting Points: Methyl and phenyl substituents (e.g., in ) correlate with higher melting points (104–106°C), likely due to enhanced crystallinity. Amino groups (e.g., ) reduce crystallinity, yielding oils.

- Spectral Shifts: Acetyl groups (C=O) in pyrrole ethanones typically show IR absorption near 1650–1700 cm⁻¹ . In ¹H NMR, methyl groups adjacent to the pyrrole ring resonate at δ 2.1–2.5 ppm, while aromatic protons appear at δ 7.0–7.6 ppm .

Multi-Component Reactions (MCRs)

Compounds like 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone are synthesized via MCRs using aldehydes, amines, and ketones under catalytic conditions (e.g., iodine or acid catalysts) . Yields exceed 90% in optimized protocols.

Column Chromatography Purification

Most analogs (e.g., ) are purified via silica gel chromatography, with ethyl acetate/hexanes as eluents. This method is critical for isolating pure products due to the structural complexity of substituted pyrroles.

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models electron distribution to predict regioselectivity in substitution reactions (e.g., electrophilic attack at pyrrole C2/C5 positions) .

- Molecular Dynamics (MD) simulations : Assess solvation effects and stability under varying pH/temperature .

- ADMET prediction tools : Estimate bioavailability and toxicity using platforms like SwissADME .

How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

Q. Advanced Research Focus

- Analog synthesis : Introduce substituents (e.g., fluorobenzyl or trimethoxyphenyl groups) to probe interactions with biological targets .

- In vitro assays : Test enzyme inhibition (e.g., HIV-1 integrase) using IC measurements .

- Molecular docking : Map binding modes against protein crystallographic data (e.g., PDB entries) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal : Segregate halogenated waste (if applicable) and collaborate with certified disposal agencies .

How can regioselectivity challenges in pyrrole functionalization be addressed during synthesis?

Q. Advanced Research Focus

- Directing groups : Use electron-withdrawing substituents (e.g., acetyl) to orient reactions at specific positions .

- Steric effects : Bulky groups (e.g., sec-butyl) may hinder substitution at adjacent sites, favoring distal positions .

- Catalytic systems : Transition metals (e.g., Pd) enable cross-coupling reactions with controlled regiochemistry .

What experimental approaches validate the stability of this compound under varying storage conditions?

Q. Advanced Research Focus

- Accelerated stability testing : Expose samples to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .

- HPLC monitoring : Track decomposition products over time using C18 columns and UV detection .

- Mass balance studies : Correlate degradation kinetics with Arrhenius models to predict shelf life .

How do solvent polarity and reaction medium affect the compound’s synthetic pathways?

Q. Advanced Research Focus

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in substitution reactions .

- Eco-friendly solvents (ethanol/water mixtures) : Reduce environmental impact while maintaining yield in MCRs .

- Microwave-assisted synthesis : Shorten reaction times and improve homogeneity in non-polar solvents like toluene .

What strategies mitigate byproduct formation during large-scale synthesis?

Q. Advanced Research Focus

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

- Flow chemistry : Enhance heat/mass transfer to suppress side reactions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。